molecular formula C24H26O5 B14356246 Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]- CAS No. 92918-48-4

Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-

Cat. No.: B14356246
CAS No.: 92918-48-4
M. Wt: 394.5 g/mol
InChI Key: YEGAUAHKRMGQDR-UHFFFAOYSA-N
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Description

Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]- is a chemical compound with the molecular formula C24H26O5 It is known for its unique structure, which includes two 2,4-dimethoxyphenyl groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]- typically involves the reaction of cyclohexanone with 2,4-dimethoxybenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

Cyclohexanone+2×2,4-dimethoxybenzaldehydeCyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-\text{Cyclohexanone} + 2 \times \text{2,4-dimethoxybenzaldehyde} \rightarrow \text{Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-} Cyclohexanone+2×2,4-dimethoxybenzaldehyde→Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to form reactive intermediates, which can interact with cellular components. Specific pathways may include inhibition of enzymes or disruption of cellular membranes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methoxybenzylidene)cyclohexanone
  • 4-Methyl-2,6-bis(4-methylbenzylidene)cyclohexanone

Uniqueness

Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]- is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-bis[(2,4-dimethoxyphenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-26-20-10-8-16(22(14-20)28-3)12-18-6-5-7-19(24(18)25)13-17-9-11-21(27-2)15-23(17)29-4/h8-15H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGAUAHKRMGQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385419
Record name Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92918-48-4
Record name Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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